Methoxycarbonyl-PEG6-t-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methoxycarbonyl-PEG6-t-butyl ester is a chemical compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of a methoxycarbonyl group and a t-butyl ester group attached to a PEG chain. This compound is widely used in various fields of scientific research and industry due to its unique chemical properties and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methoxycarbonyl-PEG6-t-butyl ester typically involves the reaction of methoxycarbonyl chloride with PEG6-t-butyl alcohol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient and consistent production of the compound.
Chemical Reactions Analysis
Types of Reactions
Methoxycarbonyl-PEG6-t-butyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Transesterification: The ester group can be exchanged with another alcohol in the presence of a catalyst.
Oxidation: The methoxycarbonyl group can be oxidized to form a carboxylic acid.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are commonly used.
Transesterification: Catalysts such as titanium alkoxides or enzymes are used to facilitate the reaction.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products Formed
Hydrolysis: this compound hydrolyzes to form methoxycarbonyl-PEG6 and t-butanol.
Transesterification: The product depends on the alcohol used in the reaction.
Oxidation: The oxidation of the methoxycarbonyl group results in the formation of methoxycarbonyl-PEG6-carboxylic acid.
Scientific Research Applications
Methoxycarbonyl-PEG6-t-butyl ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the modification of biomolecules such as proteins and peptides to improve their solubility and stability.
Medicine: It is used in drug delivery systems to enhance the bioavailability and therapeutic efficacy of drugs.
Industry: It is used in the production of polymers and as a surfactant in various industrial processes.
Mechanism of Action
The mechanism of action of Methoxycarbonyl-PEG6-t-butyl ester involves its ability to modify the chemical and physical properties of molecules to which it is attached. The PEG chain provides hydrophilicity, while the methoxycarbonyl and t-butyl ester groups can participate in various chemical reactions. This allows the compound to be used in a wide range of applications, from drug delivery to polymer synthesis.
Comparison with Similar Compounds
Methoxycarbonyl-PEG6-t-butyl ester can be compared with other PEG derivatives such as:
Methoxycarbonyl-PEG5-t-butyl ester: Similar in structure but with a shorter PEG chain.
Methoxycarbonyl-PEG7-t-butyl ester: Similar in structure but with a longer PEG chain.
Methoxycarbonyl-PEG6-methyl ester: Similar in structure but with a methyl ester group instead of a t-butyl ester group.
The uniqueness of this compound lies in its specific combination of functional groups and PEG chain length, which provides a balance of hydrophilicity and reactivity that is suitable for a wide range of applications.
Properties
IUPAC Name |
methyl 3-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O10/c1-21(2,3)31-20(23)6-8-26-10-12-28-14-16-30-18-17-29-15-13-27-11-9-25-7-5-19(22)24-4/h5-18H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMLUIGRKWCATB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.